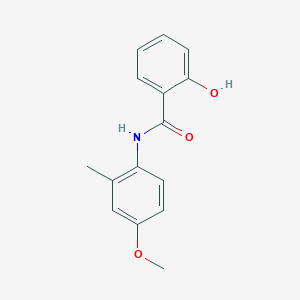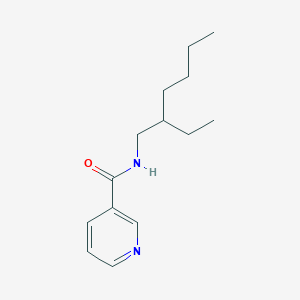
N-(2-ethylhexyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylhexyl)nicotinamide, also known as NEA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of nicotinic acid and has been found to possess several biochemical and physiological effects.
Applications De Recherche Scientifique
N-(2-ethylhexyl)nicotinamide has several potential scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and cancer. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(2-ethylhexyl)nicotinamide is not fully understood. However, it has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory responses. N-(2-ethylhexyl)nicotinamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)nicotinamide has several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylhexyl)nicotinamide has been found to have a protective effect on the liver and kidneys, and it has also been found to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylhexyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, N-(2-ethylhexyl)nicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on N-(2-ethylhexyl)nicotinamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for arthritis and cancer. Further studies are also needed to fully understand the mechanism of action of N-(2-ethylhexyl)nicotinamide and to improve its bioavailability.
Méthodes De Synthèse
N-(2-ethylhexyl)nicotinamide can be synthesized using several methods. One of the most common methods is the reaction of 2-ethylhexanol and nicotinic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure N-(2-ethylhexyl)nicotinamide.
Propriétés
Nom du produit |
N-(2-ethylhexyl)nicotinamide |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-7-12(4-2)10-16-14(17)13-8-6-9-15-11-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,16,17) |
Clé InChI |
LAMZDBBLBQNWLV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
SMILES canonique |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




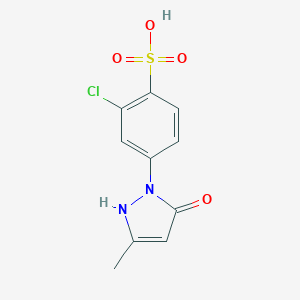
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
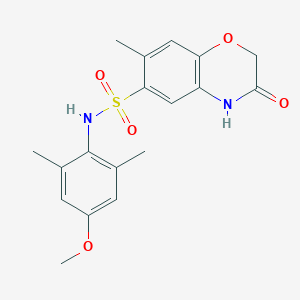
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
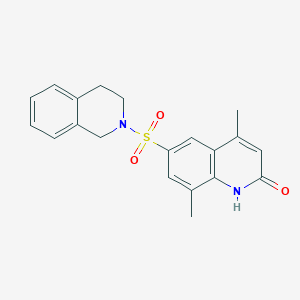
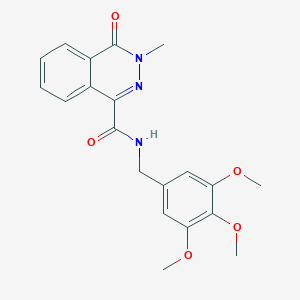
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
